molecular formula C10H7F3N2OS B2578114 N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide CAS No. 246022-35-5

N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide

Cat. No.: B2578114
CAS No.: 246022-35-5
M. Wt: 260.23
InChI Key: DOIROWCMMQCOMP-UHFFFAOYSA-N
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Description

N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research. With the molecular formula C10H7F3N2OS and a molecular weight of 260.24 g/mol, this thieno[3,2-b]pyridine derivative is part of a class of heterocyclic compounds known for their diverse biological activities . This compound is primarily valued for its potential in cancer research . Thienopyridine scaffolds are extensively investigated for their antitumor properties, with studies showing that specific derivatives can inhibit cancer cell proliferation . Related analogs have demonstrated potent activity against aggressive triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231, by disrupting essential cellular pathways . The core thienopyridine structure is a key pharmacophore in the development of novel FOXM1 transcription factor inhibitors . FOXM1 is a master regulator of oncogenesis, overexpression of which is linked to tumorigenesis in many cancers, making it an attractive but challenging therapeutic target . Inhibition of the FOXM1-DNA complex represents a direct mechanism of action for this class of compounds, potentially leading to decreased expression of genes involved in cell-cycle progression and proliferation . Furthermore, structurally similar compounds are also explored as inhibitors of other oncology targets, such as Pim-1 kinase , which plays a critical role in cell cycle and apoptosis . This product is supplied as a high-purity material for research applications. It is intended for in vitro studies only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS/c1-14-9(16)8-3-6-7(17-8)2-5(4-15-6)10(11,12)13/h2-4H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIROWCMMQCOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(S1)C=C(C=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide typically involves the reaction of a thienopyridine precursor with appropriate reagents to introduce the N-methyl and trifluoromethyl groups. One common method involves the use of 2-cyanothioacetamide as a precursor, which undergoes cyclization and subsequent functionalization to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing trifluoromethyl (-CF₃) group directs electrophiles to specific positions on the thieno[3,2-b]pyridine scaffold. Key observations include:

Reaction TypeConditionsProduct/OutcomeReference
Nitration HNO₃/H₂SO₄, 0–5°CSubstitution at C5 position due to -CF₃ meta-directing effects
Halogenation Cl₂/FeCl₃ in CH₂Cl₂, 25°CSelective chlorination at C4

Nucleophilic Aromatic Substitution (NAS)

The carboxamide group facilitates displacement reactions at adjacent positions:

SubstrateNucleophileConditionsProductReference
6-CF₃-2-Cl derivativeNH₃ (excess)EtOH, 80°C, 12 h2-Carboxamide formation (85% yield)
2-Bromo derivativePiperidineDMF, 60°C, 6 hAmine-substituted analog (72% yield)

The methyl group on the carboxamide reduces hydrolysis susceptibility compared to unsubstituted amides .

Cyclization Reactions

Thorpe-Ziegler intramolecular cyclization is a key pathway for generating fused heterocycles:

Example Reaction Pathway :

text
Ethyl [3-cyano-6-(thienyl)-4-CF₃-pyridinylthio]acetate → Thorpe-Ziegler cyclization (EtOH, NaOAc, Δ) → 3-Amino-6-(thienyl)-4-CF₃-thieno[2,3-b]pyridine-2-carboxylate [3]

This method achieves >80% yields for tricyclic systems .

Amide Coupling

The carboxamide participates in HATU-mediated couplings:

text
3-Amino-thienopyridine-2-carboxylic acid + R-NH₂ → HATU, DIPEA, DMF, 25°C → N-substituted carboxamides (60–90% yield) [2][4]

Microwave-assisted methods reduce reaction times to <1 hour .

Hydrazide Formation

text
Ethyl thienopyridine carboxylate + NH₂NH₂·H₂O → EtOH, reflux, 2 h → Carbohydrazide derivative (90% conversion) [3]

Hydrazides undergo condensation with aldehydes to form hydrazones, which cyclize to pyridothienopyrimidines .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization:

ReactionConditionsOutcomeReference
Suzuki-Miyaura Pd(PPh₃)₄, dioxane, 80°C6-Aryl substituted derivatives
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, t-BuONaC3 amination (limited by -CF₃ steric effects)

Stability and Degradation

Critical stability parameters:

  • Thermal : Stable ≤200°C (DSC data)

  • Hydrolytic : Resists hydrolysis at pH 1–12 (24 h, 37°C)

  • Photolytic : Degrades under UV/Vis light (t₁/₂ = 48 h)

Biological Activity Correlations

While not a direct chemical reaction, structure-activity relationship (SAR) studies reveal:

  • -CF₃ Group : Enhances metabolic stability (2.5× t₁/₂ vs CH₃)

  • Carboxamide : Critical for target binding (IC₅₀ = 1.2 μM vs 100 μM for ester)

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[3,2-b]pyridine derivatives, including N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide. These compounds have been evaluated for their effects on various cancer cell lines, particularly triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468.

Case Study: Antitumor Efficacy

A study investigated several thieno[3,2-b]pyridine derivatives for their ability to inhibit tumor growth. The results indicated that certain derivatives exhibited significant growth inhibition in TNBC cell lines while demonstrating minimal toxicity to non-tumorigenic cells. Notably, one compound showed a GI50 concentration that effectively reduced cell viability and proliferation in MDA-MB-231 cells and decreased tumor graft sizes in chick chorioallantoic membrane assays .

Protein Kinase Inhibition

In addition to their antitumor properties, thieno[3,2-b]pyridine derivatives are also being explored as protein kinase inhibitors. The inhibition of kinases is a promising strategy for cancer treatment due to their role in regulating various cellular processes.

Case Study: Protein Kinase Inhibition

A patent describes the synthesis of thieno[3,2-b]pyridine derivatives as inhibitors of non-receptor tyrosine kinases such as Src. These kinases are implicated in various diseases, including cancer and osteoporosis. The compounds demonstrated effective inhibition of these kinases, suggesting their potential as therapeutic agents in treating conditions associated with kinase dysregulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thieno[3,2-b]pyridine derivatives is crucial for optimizing their pharmacological properties. Modifications to the core structure, such as the introduction of trifluoromethyl groups or varying substituents on the pyridine ring, can significantly influence their biological activity.

Data Table: Structure-Activity Relationship Insights

CompoundSubstituentActivityRemarks
1TrifluoromethylHighEffective against TNBC
2MethylModerateReduced cytotoxicity
3ChlorineLowLess effective than others

Mechanism of Action

The mechanism of action of N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds are primarily derivatives of thieno[2,3-b]pyridine-2-carboxamide, which share the tricyclic thienopyridine scaffold but differ in substituents on the carboxamide nitrogen or the pyridine/thiophene rings. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
N-Methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide -CH3 (N), -CF3 (6) C10H7F3N2OS 260.24 Not reported >90%
3-Amino-N-(4-iodophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (14) -NH2 (3), -I (N-phenyl), -CF3 (4) C20H12F3IN3OS2 602.26 236.5–237.6 95
3-Amino-N-(4-chlorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (5) -NH2 (3), -Cl (N-phenyl), -CF3 (4) C19H12ClF3N3OS2 477.90 Not reported 95
3-Amino-N-(4-bromo-2-cyanophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (11) -NH2 (3), -Br, -CN (N-phenyl), -CF3 (4) C21H11BrF3N4OS2 577.37 254.8–256.6 90
3-Amino-6-phenyl-N-(3-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide -NH2 (3), -Ph (6), -CF3 (4), -CH3 (N-aryl) C23H17F3N3OS 447.46 Not reported Not reported

Key Differences and Trends

Substituent Effects on Solubility and Stability :

  • Electron-Withdrawing Groups (EWGs) : Compounds with -CF3 (e.g., entries 14, 5, 11) exhibit enhanced thermal and oxidative stability due to the strong electron-withdrawing effect of the trifluoromethyl group. This also reduces basicity, improving metabolic resistance .
  • Halogen Substitutions : Iodo- and bromo-substituted derivatives (e.g., 14, 11) show higher molecular weights and melting points (>250°C), likely due to increased van der Waals interactions . Chloro analogs (e.g., 5) are more lipophilic but less stable than iodo/bromo derivatives.

Synthetic Yields :

  • Yields for carboxamide derivatives range from 85–95%, with iodophenyl derivatives (e.g., 14) achieving the highest yields (95%) due to efficient coupling reactions using TPR (thiophene precursor) and K2CO3 .
  • The target compound (N-methyl derivative) is synthesized in >90% purity, though its exact synthetic route remains less documented .

Spectroscopic Data :

  • 1H NMR : All compounds show characteristic peaks for aromatic protons (δ 6.8–8.2 ppm) and NH2 groups (δ 5.5–6.0 ppm). The trifluoromethyl group resonates as a singlet in 19F NMR near δ -60 ppm .
  • IR Spectroscopy : Strong absorption bands for C=O (1650–1700 cm⁻¹), C-F (1100–1200 cm⁻¹), and N-H (3300–3500 cm⁻¹) are consistent across analogs .

Critical Analysis of SAR (Structure-Activity Relationship)

  • Position 3: Amino (-NH2) substitution is critical for hydrogen bonding with target proteins, as seen in kinase inhibitors .
  • Position 6 : Aryl or thiophene groups (e.g., entry 13) enhance π-π stacking interactions, while trifluoromethyl groups improve metabolic stability .
  • N-Substituents : Methyl groups (target compound) offer simplicity and reduced synthetic complexity, whereas halogenated aryl groups (e.g., 14, 5) improve binding affinity but may increase toxicity .

Biological Activity

N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the thieno[3,2-b]pyridine class of compounds, characterized by a fused thieno and pyridine ring structure. The trifluoromethyl group enhances its lipophilicity and biological activity. The molecular formula is C10H6F3N1O2SC_{10}H_{6}F_{3}N_{1}O_{2}S.

Antitumor Activity

Research indicates that derivatives of thieno[3,2-b]pyridine exhibit notable antitumor properties. In a study evaluating various compounds against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), certain derivatives demonstrated significant growth inhibition with minimal effects on non-tumorigenic cells (MCF-12A) .

Key Findings:

  • GI50 Concentration: The compound exhibited a GI50 of 13 μM against MDA-MB-231 cells, indicating effective inhibition of cell proliferation.
  • Cell Cycle Effects: Treatment with the compound led to an increase in the G0/G1 phase and a decrease in the S phase of the cell cycle, suggesting an arrest in cell cycle progression .
  • In Vivo Efficacy: In ovo chick chorioallantoic membrane models showed reduced tumor sizes upon administration of the compound .

Kinase Inhibition

The compound's mechanism of action may involve inhibition of specific kinases implicated in cancer progression. For instance, thieno[3,2-b]pyridine derivatives have been noted for their ability to inhibit IκB kinase (IKK), which plays a critical role in inflammatory responses and cancer . This inhibition can lead to decreased NF-κB activity, reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.

Comparative Data on Biological Activity

CompoundCell Line TestedGI50 (μM)Mechanism of Action
This compoundMDA-MB-23113Cell cycle arrest at G0/G1
Other Thieno DerivativesMDA-MB-468VariesVEGFR-2 inhibition

Case Studies

  • Antitumor Efficacy in TNBC:
    • A study highlighted that among several synthesized thieno[3,2-b]pyridine derivatives, one compound showed significant antitumor efficacy with a marked reduction in viable cell counts in TNBC models .
  • Kinase Inhibition Studies:
    • Investigations into kinase inhibitors revealed that certain derivatives could effectively inhibit IKK activity, suggesting potential applications in treating inflammatory diseases alongside cancer .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield and purity of N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via condensation of precursor amines with trifluoromethyl-containing intermediates under reflux conditions. Purification typically involves silica gel column chromatography using gradients of ethyl acetate/hexane. Purity assessment requires HPLC (≥95% purity threshold) and structural confirmation via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS). For example, yields of analogous thienopyridine derivatives improved to 46% when reactions were monitored by TLC and purified via column chromatography .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H NMR identifies proton environments (e.g., methyl, trifluoromethyl, and aromatic protons). 19F^{19}F NMR is essential for confirming trifluoromethyl group integrity.
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves regiochemical ambiguities, as demonstrated for structurally related thieno[2,3-b]pyridine derivatives .
  • Mass Spectrometry : HRMS validates molecular formula accuracy (±0.001 Da).

Q. How are common impurities identified and mitigated during synthesis?

  • Methodological Answer : Impurities often arise from incomplete cyclization or residual starting materials. Reverse-phase HPLC with UV detection (λ = 254 nm) identifies unreacted intermediates. For example, 3-amino-substituted analogs showed 5–10% impurities, which were removed via recrystallization in ethanol/water .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., unexpected 1H^1H NMR shifts) be resolved for novel derivatives?

  • Methodological Answer : Discrepancies in NMR shifts may arise from dynamic effects (e.g., rotamers) or electron-withdrawing substituents altering aromatic ring currents. Use 2D NMR techniques (COSY, NOESY) to assign coupling patterns. For example, trifluoromethyl groups in thienopyridines induce deshielding of adjacent protons, shifting signals downfield by 0.5–1.0 ppm . Computational modeling (DFT) can predict chemical shifts and validate assignments .

Q. What experimental approaches evaluate the impact of substituent position (e.g., trifluoromethyl vs. methyl) on biological activity?

  • Methodological Answer :

  • Comparative Assays : Synthesize analogs with trifluoromethyl groups at positions 4, 6, or 7. Test in vitro against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Structure-Activity Relationship (SAR) : For anticancer activity, IC50_{50} values of 3-amino-4-methyl analogs were 10-fold lower than unsubstituted derivatives, suggesting steric and electronic effects .

Q. How can computational methods guide the design of thienopyridine-based materials for organic electronics?

  • Methodological Answer :

  • Charge Transport Modeling : Density functional theory (DFT) calculates HOMO/LUMO levels to predict charge mobility. Thienopyridines with extended π-conjugation (e.g., fused thiophene rings) show hole mobilities >1 cm2^2/V·s in organic field-effect transistors (OFETs) .
  • Crystallography : XRD reveals packing motifs (e.g., herringbone vs. π-stacked) that influence conductivity .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across structurally similar analogs?

  • Methodological Answer :

  • Control Experiments : Ensure consistent assay conditions (e.g., cell line viability, incubation time). For example, 3-amino-6-phenyl analogs showed variable IC50_{50} values (±20%) due to differences in serum concentration .
  • Meta-Analysis : Cross-reference published datasets for substituent-specific trends. The trifluoromethyl group at position 6 consistently enhances metabolic stability compared to position 4 .

Methodological Tables

Parameter Technique Example Data Reference
Purity AssessmentHPLC (C18 column, 1.0 mL/min)95–98% purity for 3-amino derivatives
Crystal Structure ResolutionXRD (Mo-Kα radiation, λ = 0.71073 Å)Space group P1_1, Z = 2
Biological ActivityMTT assay (72 hr incubation)IC50_{50}: 0.8–12.5 μM (cancer lines)

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